

In Vitro Efficacy of CDZ173 (Leniolisib) on Immune Cells: A Technical Guide

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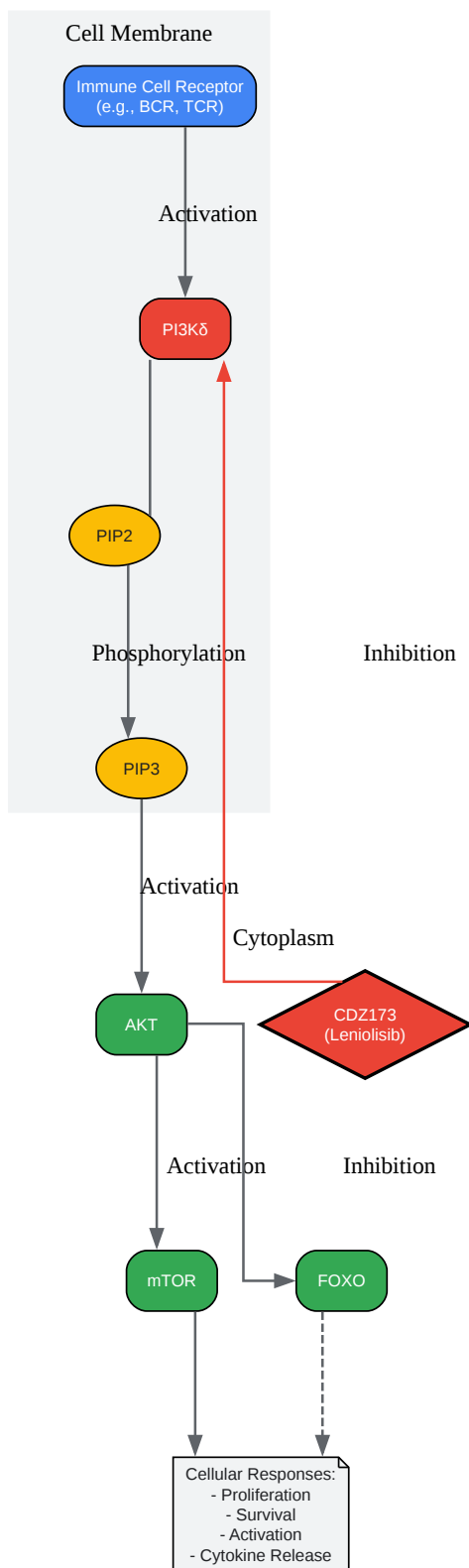
Introduction

CDZ173, also known as Leniolisib, is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^[1] The expression of PI3K δ is predominantly restricted to hematopoietic cells, making it a critical regulator of immune cell function and a promising therapeutic target for a range of immune-mediated diseases.^{[1][2]} This technical guide provides a comprehensive overview of the reported in vitro studies of CDZ173 on various immune cell populations, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies employed.

Mechanism of Action: Targeting the PI3K δ Signaling Pathway

CDZ173 exerts its immunomodulatory effects by selectively inhibiting the catalytic activity of the p110 δ subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in immune cell signaling. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt and the mammalian target of rapamycin (mTOR). This cascade ultimately modulates gene transcription and cellular functions such as proliferation, differentiation, and survival.

Below is a diagram illustrating the central role of PI3K δ in immune cell signaling and the point of intervention for CDZ173.



[Click to download full resolution via product page](#)**Figure 1:** CDZ173 Mechanism of Action.

Quantitative Analysis of CDZ173 Activity

In vitro studies have demonstrated that CDZ173 potently and selectively inhibits PI3K δ , leading to the suppression of various immune cell functions. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of CDZ173 against PI3K Isoforms

Isoform	IC50 (nM)	Selectivity vs. PI3K δ
PI3K δ	11	-
PI3K α	242	22-fold
PI3K β	418	38-fold
PI3K γ	2222	202-fold

Data from cell-free isolated enzyme assays.

Table 2: In Vitro Efficacy of CDZ173 on B and T Lymphocytes

Cell Type	Assay	Species	IC50 (nM)
B Cells	anti-IgM induced pAKT	Human	21
B Cells	anti-IgM induced pAKT	Rat	99
B Cells	anti-IgM induced pAKT	Cynomolgus Monkey	84
B Cells	anti-IgM induced CD69 expression	Human	27
B Cells	anti-IgM induced proliferation	Mouse	22
T Cells	anti-CD3 induced pAKT	Human	150
T Cells	anti-CD3 induced proliferation	Human	190
T Cells	Mixed Lymphocyte Reaction (MLR)	Human	18
T Cells	Mixed Lymphocyte Reaction (MLR)	Mouse	7

IC50 values represent the concentration of CDZ173 required to inhibit 50% of the respective cellular response.

Effects on a Broad Spectrum of Immune Cells

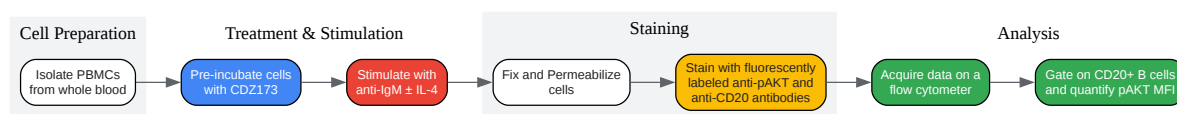
Beyond B and T lymphocytes, in vitro research indicates that CDZ173 inhibits the functions of a wide array of immune cells, including neutrophils, monocytes, basophils, plasmacytoid dendritic cells, and mast cells.^{[1][2]} However, specific IC50 values for the functional inhibition of these cell types are not readily available in the public domain. It is known that in an ozone-induced mouse model of lung inflammation, CDZ173 administration inhibited the increase in the number of neutrophils and macrophages.

Experimental Protocols

Detailed, step-by-step experimental protocols for the in vitro evaluation of CDZ173 are often found in the supplementary materials of published studies. Below are generalized methodologies for key assays used to characterize the effects of CDZ173 on immune cells.

B Cell Activation Assay (pAKT Flow Cytometry)

This assay quantifies the inhibition of B cell receptor (BCR) signaling by CDZ173.



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Figure 2: B Cell Activation Assay Workflow.

Methodology:

- **Cell Isolation:** Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
- **Pre-incubation:** Incubate the isolated PBMCs with varying concentrations of CDZ173 for a specified time (e.g., 30 minutes) at 37°C.
- **Stimulation:** Activate the B cells by adding anti-IgM antibodies, with or without co-stimulation by IL-4.
- **Fixation and Permeabilization:** Stop the stimulation and fix the cells with a suitable fixation buffer, followed by permeabilization to allow intracellular staining.
- **Staining:** Stain the cells with fluorescently labeled antibodies against a B cell marker (e.g., CD20) and phosphorylated Akt (pAKT).

- **Flow Cytometry:** Acquire the stained cells on a flow cytometer and analyze the median fluorescence intensity (MFI) of pAKT in the CD20-positive B cell population.
- **Data Analysis:** Calculate the percentage of inhibition of pAKT phosphorylation at each CDZ173 concentration relative to the vehicle control to determine the IC50 value.

T Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay assesses the ability of CDZ173 to inhibit T cell proliferation in response to allogeneic stimulation.

Methodology:

- **Cell Preparation:** Isolate PBMCs from two different, unrelated donors.
- **Co-culture:** Co-culture the PBMCs from the two donors in the presence of varying concentrations of CDZ173.
- **Incubation:** Incubate the co-culture for several days (e.g., 5-7 days) to allow for T cell proliferation.
- **Proliferation Measurement:** Measure T cell proliferation using methods such as:
 - **[³H]-Thymidine incorporation:** Add [³H]-thymidine to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radioactive thymidine, which can be quantified using a scintillation counter.
 - **CFSE dilution:** Label one population of PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As the labeled T cells divide, the CFSE fluorescence is halved with each cell division, which can be measured by flow cytometry.
- **Data Analysis:** Determine the concentration of CDZ173 that inhibits T cell proliferation by 50% (IC50).

Conclusion

In vitro studies have robustly demonstrated that CDZ173 (Leniolisib) is a potent and highly selective inhibitor of PI3Kδ. This selectivity translates to the effective inhibition of key immune

cell functions, particularly in B and T lymphocytes, at nanomolar concentrations. While its inhibitory effects extend to a broader range of immune cells, including neutrophils and macrophages, further research is required to quantify these effects with the same level of detail. The experimental protocols outlined provide a foundation for the continued investigation of CDZ173 and other PI3K δ inhibitors in the context of immune-mediated diseases.

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References

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